molecular formula C6H8N2O4 B12919043 2-Acetyl-5-oxopyrazolidine-3-carboxylic acid CAS No. 64154-83-2

2-Acetyl-5-oxopyrazolidine-3-carboxylic acid

Cat. No.: B12919043
CAS No.: 64154-83-2
M. Wt: 172.14 g/mol
InChI Key: GACCTAIHWWQLTK-UHFFFAOYSA-N
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Description

2-Acetyl-5-oxopyrazolidine-3-carboxylic acid is a heterocyclic compound with a pyrazolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-5-oxopyrazolidine-3-carboxylic acid typically involves the cyclization of 2-methylenesuccinic acid with various amines. The reaction is carried out by heating the reactants without a solvent or refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) . The resulting compounds are isolated in good yields and are typically white or cream-tinted crystalline solids that are soluble in organic solvents such as ethanol and acetonitrile (MeCN) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including the optimization of reaction conditions, purification methods, and yield improvements.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-oxopyrazolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may be carried out in acidic or basic conditions, while reduction reactions typically require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Acetyl-5-oxopyrazolidine-3-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-5-oxopyrazolidine-3-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and biological activities

Properties

CAS No.

64154-83-2

Molecular Formula

C6H8N2O4

Molecular Weight

172.14 g/mol

IUPAC Name

2-acetyl-5-oxopyrazolidine-3-carboxylic acid

InChI

InChI=1S/C6H8N2O4/c1-3(9)8-4(6(11)12)2-5(10)7-8/h4H,2H2,1H3,(H,7,10)(H,11,12)

InChI Key

GACCTAIHWWQLTK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(=O)N1)C(=O)O

Origin of Product

United States

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